An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride (CAS No. 1186663-32-0)
An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride (CAS No. 1186663-32-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of fluorine into this heterocyclic system offers a powerful tool to modulate a molecule's physicochemical and biological properties. 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a fluorinated derivative of the GABA analogue isonipecotic acid, represents a key building block for medicinal chemists aiming to leverage the unique advantages of fluorine in drug design.[2][3]
The incorporation of a fluorine atom at the C4 position of the piperidine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[4][5] The high strength of the carbon-fluorine bond often enhances resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions within a protein binding pocket, which can lead to enhanced potency and selectivity.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, offering insights for its effective utilization in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1186663-32-0 | [2] |
| Molecular Formula | C₆H₁₁ClFNO₂ | [2] |
| Molecular Weight | 183.61 g/mol | [2] |
| Purity | ≥95% | [2] |
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride is not widely published in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established methods for the preparation of α-fluorinated amino acids and related fluorinated piperidines. A likely approach would involve the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation.
A potential synthetic pathway could commence with the commercially available N-Boc-4-piperidone. The introduction of the fluorine and carboxylic acid moieties at the 4-position is the key challenge. One possible strategy is outlined below:
Caption: Plausible synthetic pathway for 4-Fluoro-4-piperidinecarboxylic acid hydrochloride.
Causality Behind Experimental Choices:
-
Starting Material: N-Boc-4-piperidone is an ideal starting material due to the Boc protecting group, which prevents unwanted side reactions at the nitrogen atom and can be readily removed under acidic conditions.
-
Cyanohydrin Formation: The reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), followed by hydrolysis, is a classic method to introduce a cyano and a hydroxyl group at the same carbon. This sets the stage for the subsequent fluorination and conversion to a carboxylic acid.
-
Fluorination: A deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor is a common choice for converting a hydroxyl group to a fluorine atom. This reaction typically proceeds via an SN2 mechanism, though carbocationic intermediates can also be involved.
-
Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The choice of conditions would depend on the stability of the Boc protecting group to the hydrolysis conditions.
-
Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by the formation of the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.
Spectroscopic Characterization (Hypothetical Data)
¹H NMR (in D₂O):
-
~3.2-3.6 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H).
-
~2.0-2.4 ppm (m, 4H): Protons on the carbons adjacent to the C4 position (C3-H and C5-H). The fluorine atom at C4 will likely cause splitting of these signals.
¹³C NMR (in D₂O):
-
~175-180 ppm: Carbonyl carbon of the carboxylic acid.
-
~90-95 ppm (d, J ≈ 180-200 Hz): The carbon atom bearing the fluorine (C4), showing a large one-bond carbon-fluorine coupling constant.
-
~40-45 ppm: Carbons adjacent to the nitrogen (C2 and C6).
-
~30-35 ppm (d, J ≈ 20-25 Hz): Carbons adjacent to the C4 position (C3 and C5), showing a smaller two-bond carbon-fluorine coupling constant.
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 148.0771 (for the free amine)
Applications in Drug Discovery and Development
4-Fluoro-4-piperidinecarboxylic acid hydrochloride serves as a valuable building block for introducing a fluorinated, conformationally restricted amino acid-like motif into drug candidates. The presence of the fluorine atom can significantly impact the biological activity and pharmacokinetic properties of the final molecule.
Workflow for Incorporating the Building Block:
Caption: General workflow for utilizing 4-Fluoro-4-piperidinecarboxylic acid hydrochloride in drug synthesis.
Potential Therapeutic Areas:
-
Neuroscience: As a constrained GABA analogue, derivatives of this compound could be explored as modulators of GABA receptors or other central nervous system targets. The fluorine atom may enhance blood-brain barrier penetration.
-
Oncology: The piperidine scaffold is present in many kinase inhibitors. The introduction of a fluorinated carboxylic acid moiety could lead to novel interactions with the target protein and improved efficacy.
-
Infectious Diseases: Fluorinated quinolones are a well-known class of antibiotics. Incorporating this building block into novel antibacterial or antiviral agents could enhance their activity and pharmacokinetic profiles.
Safety and Handling
Based on safety data for similar compounds, 4-Fluoro-4-piperidinecarboxylic acid hydrochloride should be handled with appropriate precautions. It is likely to be an irritant to the skin, eyes, and respiratory system.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a valuable and versatile building block for medicinal chemists. Its unique combination of a conformationally restricted piperidine scaffold, a carboxylic acid functional handle, and a strategically placed fluorine atom offers numerous opportunities for the design and synthesis of novel bioactive molecules with potentially enhanced properties. While detailed synthetic and analytical data in the public domain are limited, the principles outlined in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.
References
-
PubChem. (n.d.). Isonipecotic acid hydrochloride. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]
-
RSC Publishing. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ResearchGate. (2013). (PDF) S 32 Bioactive molecules: current trends in discovery, synthesis, delivery and testing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1). Retrieved from [Link]
-
ResearchGate. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link]
-
ResearchGate. (n.d.). Labelling scheme for anhydrous 4-piperidinecarboxylic acid (phases 2 and 3). Retrieved from [Link]
-
LSU Scholarly Repository. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. Retrieved from [Link]
-
PubMed. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
R Discovery. (2001). Use of biomimetic diversity-oriented synthesis to discover galanthamine-like molecules with biological properties beyond those of the natural product. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride – Biotuva Life Sciences [biotuva.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Isonipecotic acid hydrochloride | C6H12ClNO2 | CID 22298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]


